1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
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Overview
Description
1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered interest for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium . The reaction is followed by the reduction of the corresponding ketone to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes like carbonic anhydrase by binding to their active sites . This binding can disrupt the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: Known for their antimicrobial and antifungal properties.
Uniqueness
1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
457943-72-5 |
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Molecular Formula |
C14H16N4O2S |
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16N4O2S/c19-12(18-6-8-20-9-7-18)10-21-14-15-13(16-17-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16,17) |
InChI Key |
FZZFREABNHOLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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